molecular formula C31H29N2S2.Br<br>C31H29BrN2S2 B1232404 Ethyl stains-all CAS No. 3028-94-2

Ethyl stains-all

Cat. No.: B1232404
CAS No.: 3028-94-2
M. Wt: 573.6 g/mol
InChI Key: GTUGFHRXJPVYKM-UHFFFAOYSA-M
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Description

Ethyl stains-all is a cationic carbocyanine dye known for its ability to stain a wide range of biological macromolecules. It is particularly useful in distinguishing calcium-binding proteins, nucleic acids, and anionic polysaccharides. The dye is metachromatic, meaning it changes color depending on the molecule it interacts with, making it a versatile tool in biochemical and histological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl stains-all is synthesized through a multi-step process involving the condensation of naphtho[1,2-d]thiazole derivatives with ethyl groups. The reaction typically involves the use of solvents like ethylene glycol and requires precise control of temperature and pH to ensure the correct formation of the dye. The final product is purified through recrystallization to achieve the desired purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous quality control measures to ensure the dye meets the required specifications for various applications. The dye is then packaged in light-sensitive containers to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Ethyl stains-all undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original dye, each with unique staining properties and applications. These derivatives are often used to target specific types of macromolecules in biochemical assays .

Scientific Research Applications

Ethyl stains-all has a wide range of scientific research applications:

    Chemistry: Used in thin-layer chromatography (TLC) and polyacrylamide gel electrophoresis (PAGE) to visualize and differentiate between various compounds.

    Biology: Employed in staining nucleic acids, proteins, and polysaccharides in biological samples. It is particularly useful in identifying calcium-binding proteins and phosphoproteins.

    Medicine: Utilized in diagnostic assays to detect specific biomolecules in clinical samples.

    Industry: Applied in the quality control of pharmaceuticals and the analysis of complex mixtures in industrial processes .

Mechanism of Action

Ethyl stains-all exerts its effects through metachromasia, where the dye changes color based on its interaction with different macromolecules. The dye binds to anionic sites on the target molecules, leading to a shift in its absorption spectrum. This binding is influenced by the molecular conformation and the presence of specific functional groups on the target molecules .

Comparison with Similar Compounds

Ethyl stains-all is compared with other similar compounds such as:

This compound stands out due to its unique metachromatic properties, making it a valuable tool in various scientific and industrial applications.

Properties

CAS No.

3028-94-2

Molecular Formula

C31H29N2S2.Br
C31H29BrN2S2

Molecular Weight

573.6 g/mol

IUPAC Name

(2Z)-1-ethyl-2-[(2E)-2-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]benzo[e][1,3]benzothiazole;bromide

InChI

InChI=1S/C31H29N2S2.BrH/c1-4-21(19-28-32(5-2)30-24-13-9-7-11-22(24)15-17-26(30)34-28)20-29-33(6-3)31-25-14-10-8-12-23(25)16-18-27(31)35-29;/h7-20H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

GTUGFHRXJPVYKM-UHFFFAOYSA-M

SMILES

CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CC)C=C4N(C5=C(S4)C=CC6=CC=CC=C65)CC.[Br-]

Isomeric SMILES

CC/C(=C\C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CC)/C=C\4/N(C5=C(S4)C=CC6=CC=CC=C65)CC.[Br-]

Canonical SMILES

CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CC)C=C4N(C5=C(S4)C=CC6=CC=CC=C65)CC.[Br-]

Synonyms

4,5,4',5'-dibenzo-3,3'-9-triethylthiacarbocyanine bromide1-ethyl-2-(3-(1-ethylnaphtho(1,2d)thiazolin-2- ylidene)-2-ethylpropenyl)naphtho(1,2D)thiazolium
ethyl-stains-all
triethyl-carbocyanin DBTC

Origin of Product

United States

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